molecular formula C18H13N3O3S B11315133 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide

2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide

Cat. No.: B11315133
M. Wt: 351.4 g/mol
InChI Key: LNJOZBKTSQGREZ-UHFFFAOYSA-N
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Description

2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a pyrazole ring, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the pyrazole ring and the thiophene moiety. Key steps include:

    Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a variety of methods, including the reaction of thiophene-2-carboxaldehyde with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide is unique due to its combination of a chromene core, pyrazole ring, and thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-3-carboxamide

InChI

InChI=1S/C18H13N3O3S/c22-17(14-10-12-4-1-2-6-15(12)24-18(14)23)20-16-7-8-19-21(16)11-13-5-3-9-25-13/h1-10H,11H2,(H,20,22)

InChI Key

LNJOZBKTSQGREZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

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